phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole ring, and a sulfonamide group
Mechanism of Action
Target of action
Imidazole derivatives are known to have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Mode of action
The mode of action of “phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate” would depend on its specific targets. For example, some imidazole derivatives are known to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. Imidazole derivatives are involved in a wide range of biochemical processes due to their presence in key biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, both imidazole and piperidine rings are well-absorbed and can penetrate the central nervous system .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain molecule in the cell .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the sulfonamide group. The piperidine ring is then attached through a series of condensation reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be compared to other similar compounds such as:
Phenylimidazoles: These compounds also contain an imidazole ring but may lack the sulfonamide or piperidine groups.
Sulfonamides: These compounds contain the sulfonamide group but may have different ring structures.
Piperidine derivatives: These compounds feature the piperidine ring but may have different functional groups attached.
The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for various applications.
Biological Activity
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1428380-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a phenyl group and an imidazole sulfonamide moiety. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 378.4 g/mol. The presence of the imidazole group suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on imidazole derivatives demonstrated that certain analogs effectively inhibited human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cancer progression. The most potent inhibitors from this class showed IC50 values as low as 25 nM, indicating strong inhibitory activity against cancer cell lines .
Opioid Receptor Interaction
Another aspect of the biological activity of related compounds involves their interaction with opioid receptors. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their affinities toward delta-, micro-, and kappa-opioid receptors. Some derivatives demonstrated selective agonist activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects . This highlights the versatility of imidazole-containing compounds in modulating neurotransmitter systems.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research has shown that modifications to the imidazole and piperidine moieties can significantly affect potency and selectivity for specific biological targets.
Modification | Effect on Activity |
---|---|
Substitution on Imidazole | Alters binding affinity to target enzymes |
Variations in Piperidine | Influences receptor selectivity |
Phenyl Group Modifications | Enhances or reduces cytotoxicity |
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that specific analogs showed IC50 values below those of established chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer drugs .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may also offer neuroprotective benefits. For instance, research into D3 dopamine receptor agonists has revealed that certain modifications can enhance neuroprotective effects against dopaminergic neuron degeneration . This indicates a broader therapeutic potential for compounds containing imidazole and piperidine functionalities beyond oncology.
Properties
IUPAC Name |
phenyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJXWBMBCDIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.